molecular formula C14H11BrN2 B8702969 1-Benzyl-6-bromo-1h-indazole

1-Benzyl-6-bromo-1h-indazole

Cat. No. B8702969
M. Wt: 287.15 g/mol
InChI Key: KVQRSOCDPMASRB-UHFFFAOYSA-N
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Patent
US08921545B2

Procedure details

A suspension of NaH (60 wt % in mineral oil, 5.6 g, 140.0 mmol) in dry THF (150 mL) was cooled in an ice bath, and a suspension of 6-bromo-1H-indazole (27.6 g, 140 mmol) in dry THF (150 mL) was added slowly. The liquid portion became red, but some solids remained. After 30 min, BnBr (17.1 mL, 147.4 mmol) was added, the cooling bath removed, and the mixture left to stir for 3 h at RT. 1H NMR of a sample showed a product ration of 1:1.7 (N1:N2) and incomplete conversion; additional NaH (1.0 g, 25.0 mmol) was added. After a further 1 h at RT and 1 h at 50° C., the mixture was concentrated and chromatographed directly on silica using a 4 cm diameter column with 1:3 EtOAc/cyclohexane as eluent. Only partial separation was achieved, and so the mixed fractions were re-purified on an 8 cm diameter column using approx. 0.5 kg of silica. Samples of both N1-Benzyl-6-bromo-1H-indazole (Rf 0.5, 7.9 g, 20%) and N2-benzyl-6-bromo-2H-indazole (Rf 0.45, 14.2 g, 35%) were isolated, along with some mixed fractions that were retained against future requirements. N1-Benzyl-6-bromo-1H-indazole: 1H NMR (400 MHz, CDCl3) δ 8.00 (d, J=0.6 Hz, 1H), 7.58 (d, J=8.6 Hz, 1H), 7.52 (s, 1H), 7.36-7.20 (m, 4H), 7.20-7.15 (m, 2H), 5.53 (s, 2H). MS (ES+): 287 (79Br, [M+H]+), 289 (81Br, [M+H]+) calcd for [C14H11BrN2+H]+ 287.0 (79Br). N2-benzyl-6-bromo-2H-indazole: 1H NMR (300 MHz, CDCl3) δ 7.92-7.88 (m, 1H), 7.85 (s, 1H), 7.52-7.46 (m, 1H), 7.41-7.32 (m, 3H), 7.31-7.24 (m, 2H), 7.14 (dd, J=8.9, 1.6 Hz, 1H), 5.56 (s, 2H). MS (ES+): 287 (79Br, [M+H]+), 289 (81Br, [M+H]+); calcd for [C14H11BrN2+H]+ 287.0 (79Br).
Name
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
27.6 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
17.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Br:3][C:4]1[CH:12]=[C:11]2[C:7]([CH:8]=[N:9][NH:10]2)=[CH:6][CH:5]=1.[CH:13]1[CH:18]=[CH:17][C:16]([CH2:19]Br)=[CH:15][CH:14]=1>C1COCC1>[CH2:19]([N:10]1[C:11]2[C:7](=[CH:6][CH:5]=[C:4]([Br:3])[CH:12]=2)[CH:8]=[N:9]1)[C:16]1[CH:17]=[CH:18][CH:13]=[CH:14][CH:15]=1.[CH2:19]([N:9]1[CH:8]=[C:7]2[C:11]([CH:12]=[C:4]([Br:3])[CH:5]=[CH:6]2)=[N:10]1)[C:16]1[CH:17]=[CH:18][CH:13]=[CH:14][CH:15]=1 |f:0.1|

Inputs

Step One
Name
Quantity
5.6 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
27.6 g
Type
reactant
Smiles
BrC1=CC=C2C=NNC2=C1
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
17.1 mL
Type
reactant
Smiles
C1=CC=C(C=C1)CBr
Step Four
Name
Quantity
1 g
Type
reactant
Smiles
[H-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for 3 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled in an ice bath
ADDITION
Type
ADDITION
Details
was added slowly
CUSTOM
Type
CUSTOM
Details
the cooling bath removed
WAIT
Type
WAIT
Details
the mixture left
WAIT
Type
WAIT
Details
After a further 1 h at RT
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
1 h at 50° C., the mixture was concentrated
Duration
1 h
CUSTOM
Type
CUSTOM
Details
chromatographed directly on silica using a 4 cm diameter column with 1:3 EtOAc/cyclohexane as eluent
CUSTOM
Type
CUSTOM
Details
Only partial separation
CUSTOM
Type
CUSTOM
Details
so the mixed fractions were re-purified on an 8 cm diameter column

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1N=CC2=CC=C(C=C12)Br
Measurements
Type Value Analysis
AMOUNT: MASS 7.9 g
YIELD: PERCENTYIELD 20%
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1N=C2C=C(C=CC2=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 14.2 g
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08921545B2

Procedure details

A suspension of NaH (60 wt % in mineral oil, 5.6 g, 140.0 mmol) in dry THF (150 mL) was cooled in an ice bath, and a suspension of 6-bromo-1H-indazole (27.6 g, 140 mmol) in dry THF (150 mL) was added slowly. The liquid portion became red, but some solids remained. After 30 min, BnBr (17.1 mL, 147.4 mmol) was added, the cooling bath removed, and the mixture left to stir for 3 h at RT. 1H NMR of a sample showed a product ration of 1:1.7 (N1:N2) and incomplete conversion; additional NaH (1.0 g, 25.0 mmol) was added. After a further 1 h at RT and 1 h at 50° C., the mixture was concentrated and chromatographed directly on silica using a 4 cm diameter column with 1:3 EtOAc/cyclohexane as eluent. Only partial separation was achieved, and so the mixed fractions were re-purified on an 8 cm diameter column using approx. 0.5 kg of silica. Samples of both N1-Benzyl-6-bromo-1H-indazole (Rf 0.5, 7.9 g, 20%) and N2-benzyl-6-bromo-2H-indazole (Rf 0.45, 14.2 g, 35%) were isolated, along with some mixed fractions that were retained against future requirements. N1-Benzyl-6-bromo-1H-indazole: 1H NMR (400 MHz, CDCl3) δ 8.00 (d, J=0.6 Hz, 1H), 7.58 (d, J=8.6 Hz, 1H), 7.52 (s, 1H), 7.36-7.20 (m, 4H), 7.20-7.15 (m, 2H), 5.53 (s, 2H). MS (ES+): 287 (79Br, [M+H]+), 289 (81Br, [M+H]+) calcd for [C14H11BrN2+H]+ 287.0 (79Br). N2-benzyl-6-bromo-2H-indazole: 1H NMR (300 MHz, CDCl3) δ 7.92-7.88 (m, 1H), 7.85 (s, 1H), 7.52-7.46 (m, 1H), 7.41-7.32 (m, 3H), 7.31-7.24 (m, 2H), 7.14 (dd, J=8.9, 1.6 Hz, 1H), 5.56 (s, 2H). MS (ES+): 287 (79Br, [M+H]+), 289 (81Br, [M+H]+); calcd for [C14H11BrN2+H]+ 287.0 (79Br).
Name
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
27.6 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
17.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Br:3][C:4]1[CH:12]=[C:11]2[C:7]([CH:8]=[N:9][NH:10]2)=[CH:6][CH:5]=1.[CH:13]1[CH:18]=[CH:17][C:16]([CH2:19]Br)=[CH:15][CH:14]=1>C1COCC1>[CH2:19]([N:10]1[C:11]2[C:7](=[CH:6][CH:5]=[C:4]([Br:3])[CH:12]=2)[CH:8]=[N:9]1)[C:16]1[CH:17]=[CH:18][CH:13]=[CH:14][CH:15]=1.[CH2:19]([N:9]1[CH:8]=[C:7]2[C:11]([CH:12]=[C:4]([Br:3])[CH:5]=[CH:6]2)=[N:10]1)[C:16]1[CH:17]=[CH:18][CH:13]=[CH:14][CH:15]=1 |f:0.1|

Inputs

Step One
Name
Quantity
5.6 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
27.6 g
Type
reactant
Smiles
BrC1=CC=C2C=NNC2=C1
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
17.1 mL
Type
reactant
Smiles
C1=CC=C(C=C1)CBr
Step Four
Name
Quantity
1 g
Type
reactant
Smiles
[H-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for 3 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled in an ice bath
ADDITION
Type
ADDITION
Details
was added slowly
CUSTOM
Type
CUSTOM
Details
the cooling bath removed
WAIT
Type
WAIT
Details
the mixture left
WAIT
Type
WAIT
Details
After a further 1 h at RT
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
1 h at 50° C., the mixture was concentrated
Duration
1 h
CUSTOM
Type
CUSTOM
Details
chromatographed directly on silica using a 4 cm diameter column with 1:3 EtOAc/cyclohexane as eluent
CUSTOM
Type
CUSTOM
Details
Only partial separation
CUSTOM
Type
CUSTOM
Details
so the mixed fractions were re-purified on an 8 cm diameter column

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1N=CC2=CC=C(C=C12)Br
Measurements
Type Value Analysis
AMOUNT: MASS 7.9 g
YIELD: PERCENTYIELD 20%
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1N=C2C=C(C=CC2=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 14.2 g
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.